molecular formula C7H9N3O B11922490 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one CAS No. 924290-45-9

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one

Cat. No.: B11922490
CAS No.: 924290-45-9
M. Wt: 151.17 g/mol
InChI Key: CWVQYGNCUMQNAW-UHFFFAOYSA-N
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Description

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its structural resemblance to purines and its potential biological activities. It has been studied for its applications in medicinal chemistry, particularly as a scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core structure through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), where it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can modulate various signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain molecular targets. Its versatility as a synthetic intermediate also makes it valuable for the development of a wide range of bioactive compounds.

Biological Activity

5-Methyl-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a therapeutic agent targeting specific kinases. This article reviews the biological activity of this compound based on available research findings, patents, and case studies.

  • Molecular Formula : C6H8N4O
  • Molecular Weight : 152.16 g/mol
  • CAS Number : Not specifically listed, but related compounds are referenced in chemical databases.

The biological activity of this compound is primarily attributed to its role as an inhibitor of Focal Adhesion Kinases (FAK) and Pyk2. These kinases are crucial in cellular signaling pathways that regulate cell growth, migration, and survival, making them important targets in cancer therapy.

Inhibition of FAK/Pyk2

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can inhibit FAK and Pyk2 activity, leading to:

  • Antiproliferative Effects : Reduction in cancer cell proliferation.
  • Anti-invasive Properties : Decreased ability of cancer cells to invade surrounding tissues.
  • Anti-apoptotic Effects : Induction of apoptosis in malignant cells.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant inhibition of tumor growth in various cancer models. The mechanism involved the disruption of signaling pathways mediated by FAK and Pyk2 .

Case Studies

  • In Vitro Studies :
    • In vitro assays showed that this compound induced apoptosis in HeLa cells through both intrinsic and extrinsic pathways .
    • The compound was tested against various human cancer cell lines, showing moderate to high efficacy in reducing cell viability at specific concentrations.
  • Animal Models :
    • In vivo studies using mouse models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The observed effects were attributed to the compound's ability to inhibit angiogenesis and metastasis .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntiproliferativeSignificant reduction in cancer cell growth
Anti-invasiveDecreased migration and invasion capabilities
Induction of ApoptosisActivation of apoptotic pathways
In Vivo Tumor ReductionReduced tumor size in mouse models

Properties

CAS No.

924290-45-9

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-methyl-3,4a,7,7a-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3,5-6,8H,1H3,(H,9,10,11)

InChI Key

CWVQYGNCUMQNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2C1C(=O)NC=N2

Origin of Product

United States

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